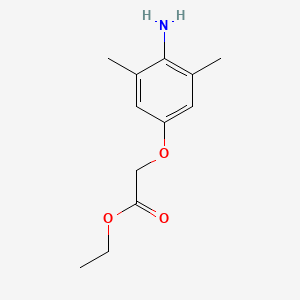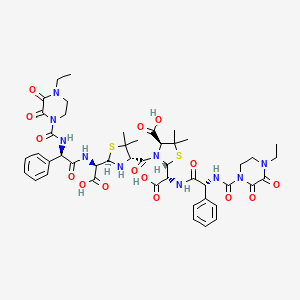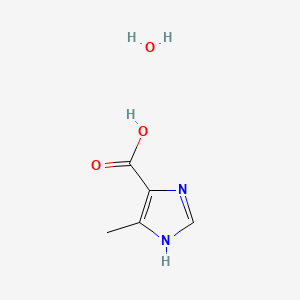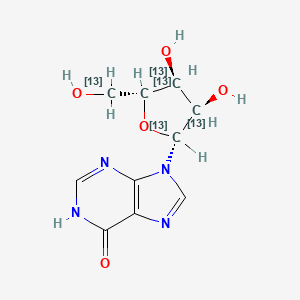
(-)-Inosine-1',2',3',4',5'-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Inosine-1’,2’,3’,4’,5’-13C5: is a labeled nucleoside analog where the ribose moiety is uniformly labeled with carbon-13 isotopes. This compound is particularly useful in various scientific research fields due to its isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Inosine-1’,2’,3’,4’,5’-13C5 typically involves the incorporation of carbon-13 labeled ribose into the inosine structure. The process begins with the preparation of carbon-13 labeled ribose, which is then coupled with hypoxanthine to form the inosine nucleoside. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the ribose and hypoxanthine molecules.
Industrial Production Methods: Industrial production of (-)-Inosine-1’,2’,3’,4’,5’-13C5 follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the final product. The use of carbon-13 labeled precursors is crucial in maintaining the isotopic labeling throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions: (-)-Inosine-1’,2’,3’,4’,5’-13C5 undergoes various chemical reactions, including:
Reduction: Reduction of the inosine ring to form dihydroinosine.
Substitution: Nucleophilic substitution reactions at the ribose moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines under mild to moderate temperatures.
Major Products: The major products formed from these reactions include various inosine derivatives, which can be further utilized in biochemical and pharmaceutical research.
Scientific Research Applications
Chemistry: In chemistry, (-)-Inosine-1’,2’,3’,4’,5’-13C5 is used as a probe in NMR spectroscopy to study the structure and dynamics of nucleosides and nucleotides. Its isotopic labeling allows for detailed analysis of molecular interactions and conformational changes.
Biology: In biological research, this compound is used to investigate the metabolic pathways of nucleosides and their role in cellular processes. It is also employed in studies of enzyme kinetics and substrate specificity.
Medicine: In the medical field, (-)-Inosine-1’,2’,3’,4’,5’-13C5 is used in the development of diagnostic tools and therapeutic agents. Its labeled form allows for tracking and imaging in metabolic studies, aiding in the understanding of disease mechanisms and drug metabolism.
Industry: Industrially, this compound is used in the production of labeled nucleotides for research and development purposes. It is also utilized in the synthesis of labeled DNA and RNA for various applications in biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of (-)-Inosine-1’,2’,3’,4’,5’-13C5 involves its incorporation into nucleic acids, where it can be used to study the dynamics and interactions of nucleosides within DNA and RNA. The carbon-13 labeling allows for precise tracking and analysis using NMR spectroscopy, providing insights into the molecular targets and pathways involved in nucleoside metabolism.
Comparison with Similar Compounds
Inosine: The non-labeled form of the compound, used in similar research applications but without the benefits of isotopic labeling.
Adenosine-1’,2’,3’,4’,5’-13C5: Another labeled nucleoside analog used for similar purposes in NMR spectroscopy and mass spectrometry studies.
Guanosine-1’,2’,3’,4’,5’-13C5: A labeled guanosine analog used in biochemical and pharmaceutical research.
Uniqueness: (-)-Inosine-1’,2’,3’,4’,5’-13C5 is unique due to its specific carbon-13 labeling, which provides enhanced sensitivity and resolution in NMR spectroscopy
Properties
Molecular Formula |
C10H12N4O5 |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 |
InChI Key |
UGQMRVRMYYASKQ-ANYWVTQQSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)
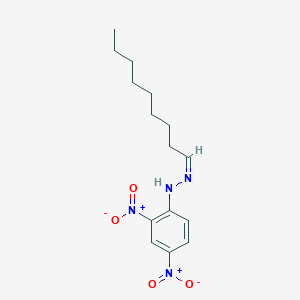
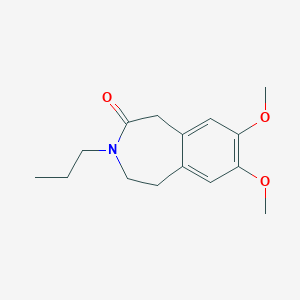
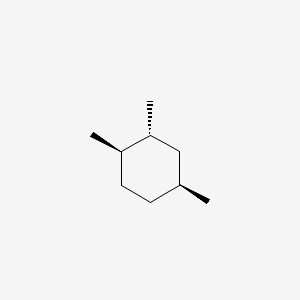
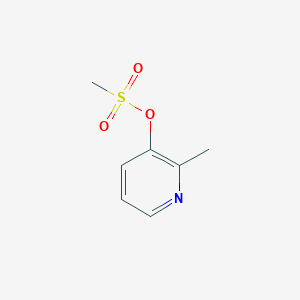
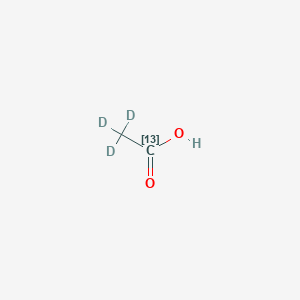

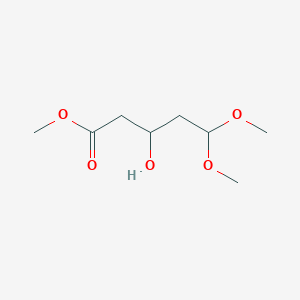
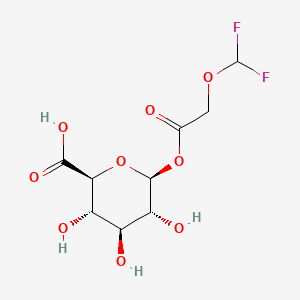

![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
